N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives, a closely related class of compounds, have been reported to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to inhibit cyt-bd . This inhibition likely occurs through the compound’s interaction with the enzyme, leading to a decrease in its activity .
Biochemical Pathways
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely affect the energy metabolism of mycobacterium tuberculosis . This could lead to downstream effects such as a decrease in bacterial growth and viability .
Pharmacokinetics
The pharmacokinetics of a closely related compound, 4-(3-((7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), were reported to be better than those of a compound developed by amgen .
Result of Action
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely result in a decrease in the growth and viability of mycobacterium tuberculosis .
Preparation Methods
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The starting materials are often commercially available compounds such as methyl 3-aminothiophene-2-carboxylate and formamidine acetate . The reaction conditions usually involve solvent-free reactions or the use of common organic solvents like ethyl acetate and methanol .
Chemical Reactions Analysis
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising anticancer activity, particularly against melanoma and breast cancer cell lines . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique compared to other thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include thieno[3,2-d]pyrimidine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds also exhibit various pharmacological properties, but N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide stands out for its potent anticancer activity and selectivity towards CDK4 .
Properties
IUPAC Name |
4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKYSEFJZOOMEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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